Lipophilicity Control: XLogP3 Comparison of 3-Substituted N-Boc-Azetidines
The target compound exhibits a computed XLogP3 of −0.1, positioning it between the more hydrophilic tert-butyl 3-hydroxyazetidine-1-carboxylate (XLogP3 = 0.3) and the substantially more lipophilic tert-butyl 3-(methoxymethyl)azetidine-1-carboxylate (XLogP3 = 1.0) [1][2][3]. This intermediate lipophilicity arises from the compensating effects of the polar hydroxy group and the hydrophobic methoxymethyl group sharing the same quaternary carbon, a feature that is absent in analogs where these groups are isolated on separate carbon atoms.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = −0.1 |
| Comparator Or Baseline | tert-butyl 3-hydroxyazetidine-1-carboxylate (XLogP3 = 0.3); tert-butyl 3-(methoxymethyl)azetidine-1-carboxylate (XLogP3 = 1.0); tert-butyl 3-(hydroxymethyl)-3-(methoxymethyl)azetidine-1-carboxylate (XLogP3 = 0.2) |
| Quantified Difference | ΔXLogP3 = −0.4 vs. 3-hydroxy analog; ΔXLogP3 = −1.1 vs. 3-methoxymethyl analog; ΔXLogP3 = −0.3 vs. 3-(hydroxymethyl)-3-(methoxymethyl) analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 / 2025.04.14 release) |
Why This Matters
Lipophilicity is a primary determinant of passive membrane permeability and non-specific protein binding; a ΔXLogP3 of −1.1 relative to the 3-(methoxymethyl) analog predicts markedly different ADME behaviour, making direct substitution unreliable without re-optimization.
- [1] PubChem. (2026). Computed XLogP3-AA for tert-butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate (CID 79566724). National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Computed XLogP3-AA for tert-butyl 3-hydroxyazetidine-1-carboxylate (CID 2756801). National Center for Biotechnology Information. View Source
- [3] PubChem. (2026). Computed XLogP3-AA for tert-butyl 3-(methoxymethyl)azetidine-1-carboxylate (CID 66570673). National Center for Biotechnology Information. View Source
